molecular formula C9H6Cl3N3O B1266990 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one CAS No. 27241-31-2

3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one

Cat. No.: B1266990
CAS No.: 27241-31-2
M. Wt: 278.5 g/mol
InChI Key: FOGGKKWSFIESMZ-UHFFFAOYSA-N
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Description

3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one: is a heterocyclic compound with the molecular formula C9H6Cl3N3O It is known for its unique structure, which includes a pyrazolone ring substituted with an amino group and a trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one typically involves the reaction of 2,4,6-trichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized in the presence of a suitable catalyst to yield the desired pyrazolone derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of an acid catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group and the trichlorophenyl group can participate in substitution reactions. For example, nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, solvents like ethanol or dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced pyrazolone derivatives.

    Substitution: Formation of various substituted pyrazolone derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the trichlorophenyl group is particularly significant in enhancing the biological activity of these derivatives.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation. It is also used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The trichlorophenyl group enhances the binding affinity and specificity of the compound for its targets, making it a potent inhibitor in various biological assays.

Comparison with Similar Compounds

  • 3-Amino-1-(2,4-dichlorophenyl)-2-pyrazolin-5-one
  • 3-Amino-1-(2,6-dichlorophenyl)-2-pyrazolin-5-one
  • 3-Amino-1-(2,4,6-trimethylphenyl)-2-pyrazolin-5-one

Comparison: Compared to its similar compounds, 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one is unique due to the presence of three chlorine atoms on the phenyl ring. This substitution pattern significantly enhances its chemical reactivity and biological activity. The trichlorophenyl group provides increased lipophilicity, which can improve the compound’s ability to penetrate biological membranes and interact with intracellular targets. Additionally, the presence of multiple chlorine atoms can enhance the compound’s stability and resistance to metabolic degradation.

Properties

IUPAC Name

5-amino-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl3N3O/c10-4-1-5(11)9(6(12)2-4)15-8(16)3-7(13)14-15/h1-2H,3H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGGKKWSFIESMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=C(C=C(C=C2Cl)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885385
Record name 3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(2,4,6-trichlorophenyl)-
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Molecular Weight

278.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27241-31-2
Record name 1-(2,4,6-Trichlorophenyl)-3-amino-5-pyrazolone
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Record name 3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(2,4,6-trichlorophenyl)-
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Record name 3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(2,4,6-trichlorophenyl)-
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Record name 3-amino-1-(2,4,6-trichlorophenyl)-5-pyrazolone
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